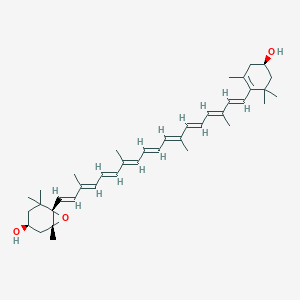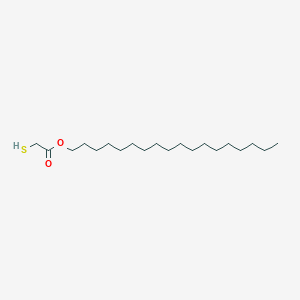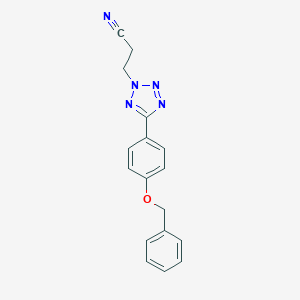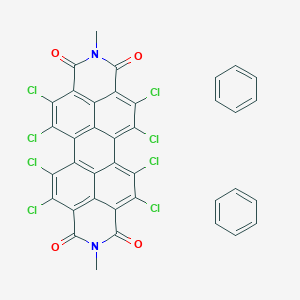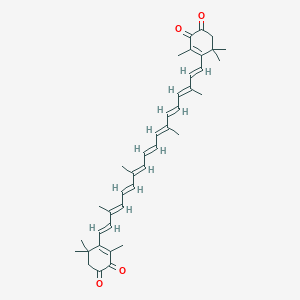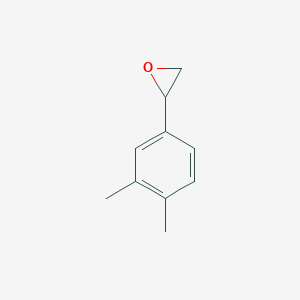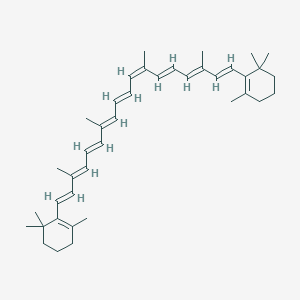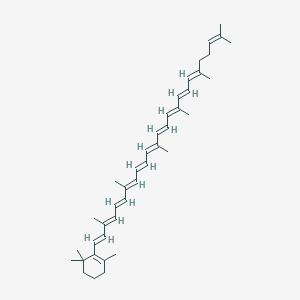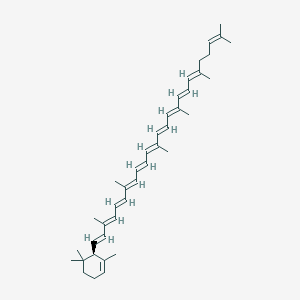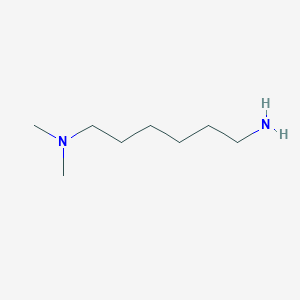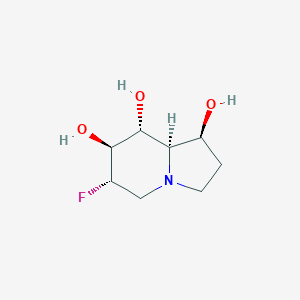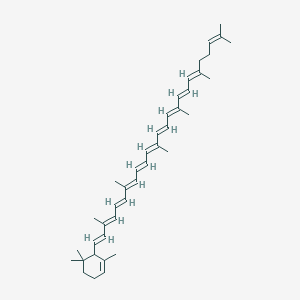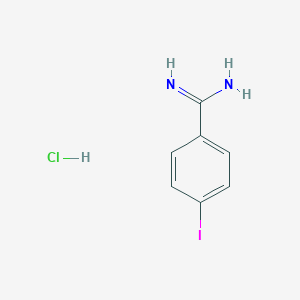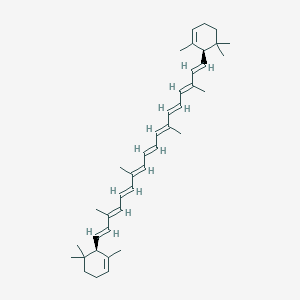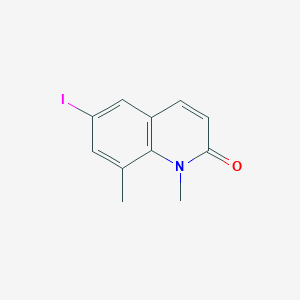
6-Iodo-1,8-dimethylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-1,8-dimethylquinolin-2(1H)-one is a chemical compound that has been the subject of scientific research in recent years. This compound is of interest due to its potential use in various biological applications, including as a fluorescent probe for imaging and as a potential therapeutic agent. In
Aplicaciones Científicas De Investigación
6-Iodo-1,8-dimethylquinolin-2(1H)-one has been used in various scientific research applications. One such application is as a fluorescent probe for imaging. The compound exhibits strong fluorescence properties, making it useful for imaging biological samples. Additionally, the compound has been investigated for its potential use as a therapeutic agent, particularly in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 6-Iodo-1,8-dimethylquinolin-2(1H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, the compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-Iodo-1,8-dimethylquinolin-2(1H)-one has various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to induce apoptosis in cancer cells, as well as to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Iodo-1,8-dimethylquinolin-2(1H)-one in lab experiments is its strong fluorescence properties, which make it useful for imaging biological samples. Additionally, the compound has been shown to have potential therapeutic applications, particularly in the treatment of cancer. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several potential future directions for research involving 6-Iodo-1,8-dimethylquinolin-2(1H)-one. One potential direction is to further investigate the compound's potential use as a therapeutic agent, particularly in the treatment of cancer. Additionally, further research could be done to better understand the compound's mechanism of action and its effects on various biological systems. Finally, the compound's fluorescence properties could be further explored for use in imaging and other biological applications.
Métodos De Síntesis
The synthesis of 6-Iodo-1,8-dimethylquinolin-2(1H)-one involves a multi-step process that can be achieved through various methods. One such method involves the reaction of 2,4-pentanedione with iodine and ammonium acetate, followed by the reaction with 2-amino-4,6-dimethylpyridine. This method has been reported to yield the desired compound with a high yield and purity.
Propiedades
Número CAS |
135715-93-4 |
|---|---|
Nombre del producto |
6-Iodo-1,8-dimethylquinolin-2(1H)-one |
Fórmula molecular |
C11H10INO |
Peso molecular |
299.11 g/mol |
Nombre IUPAC |
6-iodo-1,8-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H10INO/c1-7-5-9(12)6-8-3-4-10(14)13(2)11(7)8/h3-6H,1-2H3 |
Clave InChI |
OOXJZDYPXNQUSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1N(C(=O)C=C2)C)I |
SMILES canónico |
CC1=CC(=CC2=C1N(C(=O)C=C2)C)I |
Sinónimos |
2(1H)-Quinolinone,6-iodo-1,8-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



